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Compound of Interest

Compound Name: 2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for navigating the synthesis,
reactivity, and pharmacological potential of 2-bromopyrimidine-4-carbonitrile and its
derivatives. This versatile scaffold holds significant promise in medicinal chemistry, offering a
gateway to a diverse range of novel compounds with potential therapeutic applications. This
document provides detailed experimental protocols, quantitative data, and visual workflows to
empower researchers in their exploration of this valuable chemical entity.

Physicochemical Properties and Spectroscopic
Data

2-Bromopyrimidine-4-carbonitrile is a halogenated pyrimidine derivative featuring a reactive
bromine atom at the 2-position and a cyano group at the 4-position. These functional groups
are key to its utility as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromopyrimidine-4-carbonitrile
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Property Value

Molecular Formula CsH2BrNs

Molecular Weight 183.99 g/mol

CAS Number 1209459-16-4

Appearance Off-white to pale yellow solid
Melting Point Not reported

Boiling Point Not reported

Table 2: Spectroscopic Data for 2-Bromopyrimidine-4-carbonitrile
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Spectroscopy Data

Data not explicitly found in search results.

Predicted shifts would be in the aromatic region,
*H NMR : o o

with two distinct signals for the pyrimidine

protons.

Data not explicitly found in search results.

Predicted signals would include those for the
13C NMR four pyrimidine carbons (two deshielded due to

nitrogen atoms and the bromine substituent)

and the nitrile carbon.

Specific fragmentation pattern not detailed.
Expected to show a molecular ion peak and
fragmentation related to the loss of Br, CN, and
Mass Spec (MS) cleavage of the pyrimidine ring. The mass
spectra of halogenated pyrimidines have been
studied, indicating complex fragmentation

pathways.[1][2]

Specific peak assignments not available.
Expected characteristic peaks would include
C=N stretching (around 2230 cm~1), C=N and
C=C stretching of the pyrimidine ring (in the
1600-1400 cm~1 region), and C-Br stretching (in

the lower frequency region).

Infrared (IR)

Synthesis of 2-Bromopyrimidine-4-carbonitrile

The synthesis of 2-bromopyrimidine-4-carbonitrile can be approached through various
methods, often involving the transformation of a precursor pyrimidine. A plausible synthetic
route involves the conversion of a corresponding 2-chloropyrimidine derivative.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a generalized procedure based on methods for the conversion of 2-
chloropyrimidines to 2-bromopyrimidines.[3]
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Materials:

2-Chloropyrimidine-4-carbonitrile

Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid or an inert solvent)
Inert solvent (e.g., dioxane, toluene)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Heating and stirring apparatus

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography
columns)

Procedure:

In a round-bottom flask, dissolve 2-chloropyrimidine-4-carbonitrile in a suitable inert solvent.

Add a solution of hydrogen bromide. The concentration and solvent for HBr should be
chosen based on the reactivity of the substrate.

Heat the reaction mixture to a temperature appropriate for the halogen exchange reaction,
typically ranging from room temperature to reflux, and monitor the reaction progress by a
suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by carefully adding a suitable aqueous base (e.g., sodium bicarbonate
solution) until the mixture is neutral or slightly basic.

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,
dichloromethane).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude product.
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 Purify the crude 2-bromopyrimidine-4-carbonitrile using column chromatography on silica
gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-bromopyrimidine-4-carbonitrile is dominated by the presence of
the bromine atom at the electron-deficient C2 position, making it an excellent substrate for a
variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAATr)

The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C2
position for nucleophilic attack. This allows for the displacement of the bromide ion by a wide
range of nucleophiles, such as amines, alkoxides, and thiolates.
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Caption: Nucleophilic Aromatic Substitution on 2-Bromopyrimidine-4-carbonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromopyrimidine-4-carbonitrile is an ideal substrate for various palladium-catalyzed cross-
coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic
acid or ester in the presence of a palladium catalyst and a base.
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Caption: Suzuki-Miyaura Coupling of 2-Bromopyrimidine-4-carbonitrile.

Pharmacological Relevance and Bioactivity of
Derivatives

The pyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities, including anticancer properties. The
2-position, in particular, offers a strategic point for modification to modulate potency and
selectivity against various biological targets.

Several studies have highlighted the potential of 2-substituted pyrimidine-4-carbonitrile
derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting
key enzymes involved in cancer cell proliferation and survival, such as kinases.

Table 3: Anticancer Activity of Selected 2-Substituted Pyrimidine-4-carbonitrile Derivatives
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. Cancer Cell
Compound ID 2-Substituent Li ICs0 (HM) Reference
ine
o Substituted Breast Cancer
Derivative A . 5.27 [4]
Aniline (MCF-7)
o Substituted Lung Cancer
Derivative B N 1.12 [4]
Aniline (A549)
] Hepatocellular
o Substituted )
Derivative C - Carcinoma 0.87 [4]
Aniline
(HepG2)
o ) ) Various Cancer Moderate to High
Derivative D Various Amines ) . [5]
Cell Lines Activity

Note: The specific structures of the derivatives are detailed in the cited literature.

The data in Table 3 demonstrates that derivatization at the 2-position of the pyrimidine-4-
carbonitrile core can lead to compounds with significant cytotoxic activity against various
cancer cell lines. This underscores the importance of exploring the chemical space around 2-
bromopyrimidine-4-carbonitrile for the development of novel therapeutic agents.

Experimental Workflows
General Workflow for Derivatization and Biological
Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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